molecular formula C14H13FN2O2S B6897034 N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-methyl-1,2-oxazole-5-carboxamide

N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B6897034
M. Wt: 292.33 g/mol
InChI Key: YJLWNTNPISJWBE-UHFFFAOYSA-N
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Description

N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-methyl-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiochromene Ring: This can be achieved through a cyclization reaction involving a suitable thiol and an appropriate electrophile under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Construction of the Oxazole Ring: This step involves the cyclization of a suitable precursor, such as an α-haloketone, with an amide or nitrile under basic conditions.

    Coupling of the Thiochromene and Oxazole Rings: The final step involves the coupling of the two rings through an amide bond formation, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiochromene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxazole ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using potassium fluoride (KF) in the presence of a phase-transfer catalyst.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: KF, cesium fluoride (CsF)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: As a probe for studying biological processes involving thiochromenes and oxazoles.

    Medicine: Potential therapeutic applications due to its unique structural features, which may interact with biological targets.

    Industry: Use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the oxazole ring may play crucial roles in binding to these targets, while the thiochromene ring may contribute to the overall stability and reactivity of the molecule. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-methylbenzamide
  • N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-[(methylsulfinyl)methyl]benzamide
  • N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(4-methyl-2-oxo-1,3-thiazol-3(2H)-yl)propanamide

Uniqueness

N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-methyl-1,2-oxazole-5-carboxamide is unique due to the presence of both a fluorine atom and an oxazole ring, which are not commonly found together in similar compounds. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2S/c1-8-7-12(19-17-8)14(18)16-11-5-6-20-13-9(11)3-2-4-10(13)15/h2-4,7,11H,5-6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLWNTNPISJWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2CCSC3=C2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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